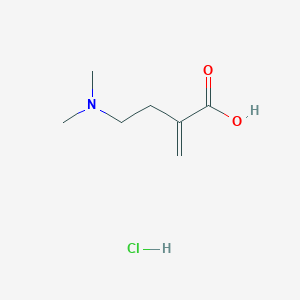

4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butanoic acid hydrochloride, is commonly used in solution-phase peptide synthesis . It’s a white to light yellow powder or crystal .

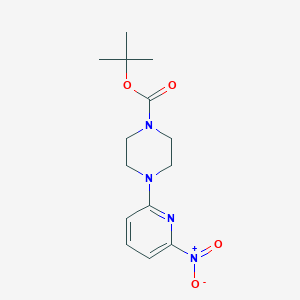

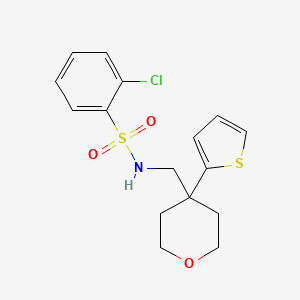

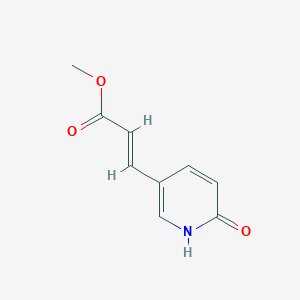

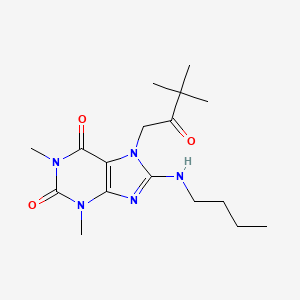

Molecular Structure Analysis

The linear formula for 4-(Dimethylamino)butanoic acid hydrochloride is (CH3)2N(CH2)3CO2H·HCl . Its molecular weight is 167.63 .

Physical And Chemical Properties Analysis

4-(Dimethylamino)butanoic acid hydrochloride is a solid at 20°C . It has a melting point of 151.0 to 155.0°C . It should be stored under inert gas and conditions to avoid include air and moisture .

Wissenschaftliche Forschungsanwendungen

Catalytic Action in Lactonization

4-(Dimethylamino)pyridine (DMAP), closely related to 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride, is used in lactonizing 4-hydroxy-2-methylenebutanoate esters to synthesize 2-methylene-γ-butyrolactones. This process is significant as it allows the synthesis of these lactones containing acid-sensitive groups under essentially neutral conditions, a valuable trait in various chemical syntheses (Nicponski, 2014).

Synthesis of Antitumor Substances

In studies related to antibiotics and antitumor substances, derivatives of this compound were synthesized using the Mannich reaction. These derivatives showed promise in the formation of compounds with potential antitumor properties (Kinoshita & Umezawa, 1960).

Role in Renin Inhibitors

The compound plays a role in the synthesis of renin inhibitory peptides, particularly in the creation of angiotensinogen analogues. These analogues have shown potent inhibition of human plasma renin, a key factor in controlling blood pressure (Thaisrivongs et al., 1987).

Use as a Recyclable Catalyst

The compound, in the form of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. Its reaction mechanism is significant in organic chemistry for efficiently catalyzing acylation reactions (Liu et al., 2014).

Photochemical Studies

In the field of photochemistry, studies have focused on the dual emission of 4-(dimethylamino)benzonitrile (DMABN), a compound structurally similar to this compound. These studies provide insights into the photophysical behaviors of such compounds, which can be crucial in developing new materials and technologies (Zachariasse, 2013).

Alzheimer's Disease Research

A derivative of this compound was used in imaging studies related to Alzheimer's disease. The derivative helped in the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, contributing to the understanding of this neurodegenerative disorder (Shoghi-Jadid et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-methylidenebutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h1,4-5H2,2-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOCVDBOQZKNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2827736.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2827737.png)

![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)

![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)

![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)